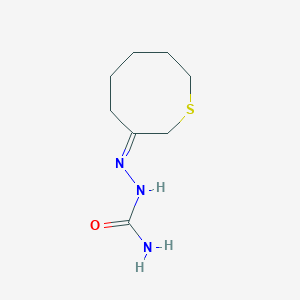![molecular formula C4H2N4S5 B296078 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B296078.png)
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is a compound with potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is not well understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets and disrupting their normal functions. For example, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, as well as some viruses. This compound has also been shown to have anti-inflammatory and antioxidant activities. In addition, it has been found to have potential anticancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be easily stored. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol. One potential direction is to further investigate its potential anticancer properties. Another direction is to explore its potential as an antibacterial, antifungal, and antiviral agent. In addition, this compound could be further studied for its anti-inflammatory and antioxidant activities. Finally, future research could focus on improving the solubility of this compound to make it more suitable for use in lab experiments.
Synthesis Methods
The synthesis of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol can be achieved by the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The synthesis of this compound is relatively simple and can be achieved in a few steps.
Scientific Research Applications
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol has potential applications in scientific research. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been found to have potential anticancer properties. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Properties
Molecular Formula |
C4H2N4S5 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H2N4S5/c9-1-5-7-3(11-1)13-4-8-6-2(10)12-4/h(H,5,9)(H,6,10) |
InChI Key |
HOJIICWYDFQRKH-UHFFFAOYSA-N |
SMILES |
C1(=S)NN=C(S1)SC2=NNC(=S)S2 |
Canonical SMILES |
C1(=S)NN=C(S1)SC2=NNC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)

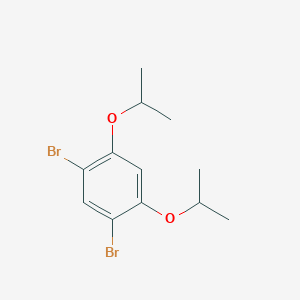
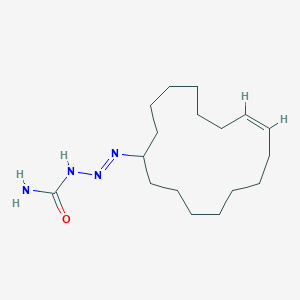
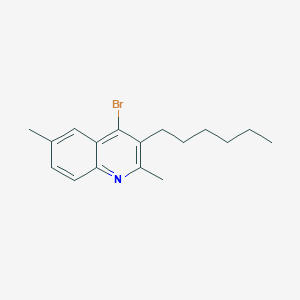
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
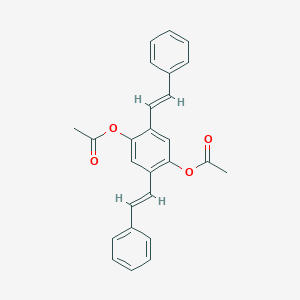
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
